ethyl 3-carbamoyl-2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
CAS No.: 921135-74-2
Cat. No.: VC5535077
Molecular Formula: C19H21N3O4S
Molecular Weight: 387.45
* For research use only. Not for human or veterinary use.
![ethyl 3-carbamoyl-2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate - 921135-74-2](/images/structure/VC5535077.png)
Specification
CAS No. | 921135-74-2 |
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Molecular Formula | C19H21N3O4S |
Molecular Weight | 387.45 |
IUPAC Name | ethyl 3-carbamoyl-2-[(3-methylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Standard InChI | InChI=1S/C19H21N3O4S/c1-3-26-19(25)22-8-7-13-14(10-22)27-18(15(13)16(20)23)21-17(24)12-6-4-5-11(2)9-12/h4-6,9H,3,7-8,10H2,1-2H3,(H2,20,23)(H,21,24) |
Standard InChI Key | KHFUCJFGYFHMFU-UHFFFAOYSA-N |
SMILES | CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC(=C3)C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s backbone consists of a thieno[2,3-c]pyridine ring system, a bicyclic structure merging thiophene and pyridine moieties. Key substituents include:
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Ethyl carboxylate at position 6, enhancing solubility in organic solvents.
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Carbamoyl group at position 3, introducing hydrogen-bonding capabilities.
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3-Methylbenzamido group at position 2, contributing steric bulk and hydrophobic interactions.
The 3-methylbenzamido substituent distinguishes this compound from analogs such as ethyl 3-carbamoyl-2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (EVT-3107135), where the methyl group resides at the benzamido ring’s para position. This positional isomerism may influence pharmacokinetic properties like metabolic stability and target binding.
Table 1: Molecular Comparison with Structural Analogs
Synthesis and Reaction Pathways
Multi-Step Organic Synthesis
The synthesis of this compound likely follows a sequence analogous to EVT-3107135, involving:
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Cyclization: Formation of the dihydrothienopyridine core via intramolecular cyclization of a thiophene precursor.
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Acylation: Introduction of the 3-methylbenzamido group using 3-methylbenzoyl chloride under Schotten-Baumann conditions.
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Esterification: Ethyl esterification at position 6 using ethanol and acid catalysts.
A critical challenge lies in regioselectivity during acylation, as competing reactions at nitrogen or oxygen centers may yield undesired byproducts. Purification via column chromatography or recrystallization is essential to isolate the target compound.
Derivative Synthesis
The carbamoyl and ester groups serve as handles for further functionalization:
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Hydrolysis: The ethyl ester can be hydrolyzed to a carboxylic acid under basic conditions, enhancing water solubility.
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Amide Modification: The carbamoyl group may undergo nucleophilic substitution to introduce alkyl or aryl chains .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water (<1 mg/mL).
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Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic or basic aqueous environments due to the ester and carbamoyl groups.
Table 2: Key Physicochemical Parameters
Parameter | Value | Method/Source |
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Melting Point | 160–165°C (estimated) | Analog data |
logP (Octanol-Water) | 2.8 | Computational prediction |
pKa (Carboxylic Acid) | ~4.5 | Estimated from analogs |
Biological Activity and Mechanisms
Hypothetical Targets and Pathways
While direct pharmacological data are unavailable, structurally related thienopyridines exhibit activity against:
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Kinase Enzymes: Inhibition of tyrosine kinases involved in cancer progression.
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Ion Channels: Modulation of voltage-gated calcium channels in neurological disorders.
The 3-methylbenzamido group may enhance lipophilicity, promoting blood-brain barrier penetration for central nervous system targets.
Structure-Activity Relationships (SAR)
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Methyl Position: Para-substituted analogs (e.g., EVT-3107135) show reduced steric hindrance compared to the meta-substituted target compound, potentially altering binding affinities.
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Carbamoyl vs. Ester: Replacement of the carbamoyl group with a methyl ester in analogs like 6-ethyl 3-methyl 2-(2-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate (EVT-3013002) reduces hydrogen-bonding capacity, impacting target selectivity.
Applications in Research
Medicinal Chemistry
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Lead Optimization: Serves as a scaffold for developing kinase inhibitors or neuroactive agents.
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Prodrug Design: The ethyl ester can be leveraged to improve bioavailability, with hydrolysis yielding active carboxylic acid metabolites .
Biochemical Tools
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Fluorescent Probes: Functionalization with fluorophores enables tracking of target engagement in cellular assays.
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Photoaffinity Labels: Incorporation of photoactivatable groups facilitates the identification of binding proteins.
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